![molecular formula C21H21ClN2O2S B2455027 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946374-59-0](/img/structure/B2455027.png)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide
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Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are subject to extensive synthesis and characterization studies to explore their chemical properties and potential applications. For instance, research efforts have been directed towards synthesizing novel derivatives by employing various catalysis methods, including 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis. These compounds are identified and analyzed through IR, 1H NMR, and elemental analyses, with certain intermediates confirmed by single-crystal X-ray diffraction (P. Yu et al., 2014). Such studies contribute to the understanding of the compound's chemical behavior and pave the way for further modifications to enhance its properties.
Antimicrobial Activity
Several derivatives of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide have been evaluated for their antimicrobial properties. Research demonstrates the synthesis of compounds with potential antibacterial and antifungal activities, highlighting their significance in developing new antimicrobial agents. For example, compounds synthesized from ethyl 2-(4-chloro-3-methylphenoxy) acetate have been characterized and assessed for their efficacy against various microbial strains, indicating their potential as novel antimicrobial agents (N. Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the biological activities of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide derivatives has also extended to evaluating their anticancer, anti-inflammatory, and analgesic potentials. Certain derivatives have been developed with the aim of discovering new therapeutic agents capable of managing pain, inflammation, and cancer. Studies suggest that these compounds may serve as potent compounds for treating various conditions, offering a foundation for further exploration in drug development (Arvind Kumar & A. Mishra, 2020).
Material Science and Photovoltaic Efficiency
The compound's derivatives also find applications in material science, particularly in studying their photovoltaic efficiency and potential use in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies, along with ligand-protein interactions, have been conducted to evaluate the photochemical and thermochemical properties of certain benzothiazolinone acetamide analogs. These studies indicate the compounds' suitability as photosensitizers in DSSCs, demonstrating good light harvesting efficiency (LHE) and favorable energy profiles for electron injection, suggesting their potential in renewable energy technologies (Y. Mary et al., 2020).
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-3-9-18(10-4-14)26-13-20(25)23-12-11-19-15(2)24-21(27-19)16-5-7-17(22)8-6-16/h3-10H,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGBRFJXAIALRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide |
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